2-Azidobenzothiazole
Overview
Description
2-Azidobenzothiazole is an organic compound that belongs to the class of azides. It is characterized by the presence of an azide group (-N₃) attached to the benzothiazole ring. Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. The azide group imparts unique reactivity to the compound, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azidobenzothiazole can be synthesized from substituted 2-aminobenzothiazoles using sodium nitrite and sodium azide under mild conditions
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Azidobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Thermal Decomposition: Upon heating, this compound can decompose to form reactive intermediates like nitrenes, which can further react to form various products.
Common Reagents and Conditions:
Sodium Nitrite and Sodium Azide: Used in the initial synthesis of this compound.
Heat: Applied in thermal decomposition reactions.
Copper Catalysts: Often used in cycloaddition reactions to enhance the reaction rate and selectivity.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Nitrenes: Reactive intermediates formed during thermal decomposition.
Scientific Research Applications
2-Azidobenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the photoaffinity labeling of biomolecules, allowing the study of protein interactions and functions.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-azidobenzothiazole involves the reactivity of the azide group. Upon activation (e.g., by heat or light), the azide group can generate nitrenes, which are highly reactive intermediates. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. The specific molecular targets and pathways depend on the context of the reaction and the nature of the interacting molecules.
Comparison with Similar Compounds
2-Azidobenzimidazole: Similar in structure but contains an imidazole ring instead of a thiazole ring.
2-Azidobenzoxazole: Contains an oxazole ring, differing in the heteroatom present in the ring.
2-Azidobenzothiophene: Contains a thiophene ring, which is a sulfur-containing five-membered ring.
Uniqueness of 2-Azidobenzothiazole:
Reactivity: The presence of both sulfur and nitrogen in the benzothiazole ring imparts unique reactivity compared to other azidobenzene derivatives.
Applications: Its specific reactivity makes it particularly useful in the synthesis of sulfur-containing heterocycles and in applications requiring photoaffinity labeling.
Properties
IUPAC Name |
2-azido-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S/c8-11-10-7-9-5-3-1-2-4-6(5)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOBHADKZWDQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-39-8 | |
Record name | NSC53379 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC52213 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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